1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as methyl, phenyl, and dioxo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and thiolation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the dioxo groups can produce hydroxyl derivatives.
Scientific Research Applications
1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, activation of signaling cascades, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: This compound shares a similar core structure but differs in its substituents, leading to different chemical and biological properties.
1,3,7-trimethyl-1H-purine-2,6 (3H,7H)-dione acetate: Another related compound with variations in its functional groups, affecting its reactivity and applications.
Uniqueness
1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H26N4O3S |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1,3,7-trimethyl-N-(2-methylphenyl)-5-(4-methylsulfanylphenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C25H26N4O3S/c1-14-8-6-7-9-18(14)27-23(30)19-15(2)26-22-21(24(31)29(4)25(32)28(22)3)20(19)16-10-12-17(33-5)13-11-16/h6-13,20,26H,1-5H3,(H,27,30) |
InChI Key |
FOCAUDMYPCPDHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)SC)C(=O)N(C(=O)N3C)C)C |
Origin of Product |
United States |
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